molecular formula C7H3ClF3NO2 B1401533 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 760147-01-1

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1401533
CAS No.: 760147-01-1
M. Wt: 225.55 g/mol
InChI Key: XXLAXZNHHWJHOO-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 760147-01-1) is a high-purity pyridine derivative serving as a valuable building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C7H3ClF3NO2 and a molecular weight of 225.55 g/mol, is characterized by the presence of both chloro and trifluoromethyl substituents on the pyridine ring, which are key functional groups that influence its reactivity, metabolic stability, and lipophilicity . Its primary application is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other complex molecules . The trifluoromethyl group is of particular interest in medicinal chemistry for its ability to modulate a compound's biological activity and pharmacokinetic properties. Researchers utilize this chemical as a precursor for the synthesis of various heterocyclic compounds, including fused-ring systems like imidazopyridines, which are prominent scaffolds in drug discovery . Handling should occur only in a well-ventilated place, and personnel should wear suitable protective clothing, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . For product integrity, store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for research purposes and is designated "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLAXZNHHWJHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00824566
Record name 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760147-01-1
Record name 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Inhibitors of Viral Polymerases
One of the prominent applications of 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is in the development of antiviral agents. It has been utilized to synthesize pyridine carboxamides that act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, making it a prime target for therapeutic intervention. The resulting compounds have shown potential in clinical settings for treating Hepatitis C infections.

Calcium Channel Modulators
The compound can also be employed to create pyrazole-based amides, which serve as inhibitors of calcium release-activated calcium (CRAC) channels. These channels play a vital role in various cellular processes, and their modulation can be beneficial in treating diseases associated with abnormal calcium ion influx, such as certain cardiovascular and neurodegenerative disorders.

Agrochemical Applications

Fungicidal Activity
In agriculture, this compound has been identified as a promising fungicide. Its trifluoromethyl group contributes to enhanced fungicidal activity compared to traditional chlorine-containing compounds. Studies indicate that derivatives of this compound exhibit superior efficacy against a range of fungal pathogens, making it valuable for crop protection.

Insecticides Development
The compound is also involved in the synthesis of insecticides. The presence of fluorine in its structure enhances pest control properties significantly compared to conventional phenyl-containing insecticides. This has led to the development of several new agrochemicals that have received ISO common names, indicating their acceptance for use in agricultural practices.

Material Science Applications

Synthesis of Metal-Organic Frameworks (MOFs)
In material science, this compound can be used in the synthesis of metal-organic frameworks (MOFs). MOFs are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation technologies, and catalysis.

Data Table: Summary of Applications

Field Application Results/Findings
PharmaceuticalsHCV NS5B polymerase inhibitorsPotential therapeutic agents for Hepatitis C
PharmaceuticalsCRAC channel inhibitorsTreatment for diseases related to abnormal calcium influx
AgrochemicalsFungicidesHigher efficacy against fungal pathogens
AgrochemicalsInsecticidesSuperior pest control properties
Material ScienceSynthesis of MOFsUnique properties for gas storage and catalysis

Case Studies

  • Antiviral Research : A study demonstrated the effectiveness of pyridine carboxamide derivatives derived from this compound against HCV NS5B polymerase, highlighting their potential as novel antiviral drugs.
  • Fungicidal Efficacy : Research comparing various trifluoromethyl-substituted pyridines found that those containing this compound exhibited significantly higher fungicidal activity than traditional fungicides.
  • Development of Insecticides : A recent report outlined the synthesis process for new insecticides based on this compound, showing improved effectiveness against common agricultural pests compared to existing products.

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214373-82-6)
  • Molecular Formula: C₇H₃BrF₃NO₂
  • Key Differences : Bromine replaces chlorine at position 3, increasing molecular weight (284.01 g/mol) and polarizability. Bromine’s larger atomic radius may alter steric hindrance and reactivity in cross-coupling reactions .
  • Applications : Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .
3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8)
  • Molecular Formula: C₆H₃BrClNO₂
  • Key Differences : Contains both bromine (position 3) and chlorine (position 6), enabling dual halogen-directed reactivity. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound .
  • Applications : Intermediate in organic synthesis, particularly for herbicides and antibiotics .

Derivatives with Functional Group Modifications

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
  • Molecular Formula: C₁₄H₁₀Cl₂FNO₃
  • Key Differences: Incorporates an amino (-NH₂) group at position 4 and a complex aryl substituent at position 4. The amino group enhances hydrogen-bonding capacity, improving herbicidal activity against resistant weeds .
  • Applications: Herbicidal compositions targeting phenoxy alkanoic acid-resistant species (e.g., Amaranthus spp.) .
3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
  • Molecular Formula : C₇H₅F₃N₂O₂
  • Lacks the chlorine atom, reducing steric effects .
  • Applications : Pharmaceutical research, particularly in kinase inhibitor development .

Compounds with Fused Ring Systems

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
  • Molecular Formula : C₉H₄ClF₃N₂O₂
  • The carboxylic acid group remains at position 2 .
  • Applications : Antifungal and antiviral agents due to improved target affinity .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
  • Molecular Formula : C₉H₆ClF₃N₂O₃
  • Key Differences : Hydrate form with chlorine at position 6. The altered substitution pattern affects solubility and crystallinity .
  • Applications : Preclinical studies in neurodegenerative disease models .

Biological Activity

3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a carboxylic acid functional group at the 2-position. Its molecular formula is C7H4ClF3N2O2C_7H_4ClF_3N_2O_2 with a molecular weight of approximately 236.56 g/mol.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of trifluoromethylpyridines can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, which is crucial for its biological activity.

Antichlamydial Activity

Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that this compound and its analogs demonstrated selective activity against Chlamydia trachomatis, an important pathogen responsible for sexually transmitted infections. The trifluoromethyl group was found to be essential for this activity, as compounds lacking this substituent showed no significant antimicrobial effects .

Agricultural Applications

The compound has been studied for its potential use as a pesticide due to its nematicidal and fungicidal properties. The unique structural features allow it to disrupt metabolic pathways in target organisms, making it effective against various agricultural pests .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, potentially leading to the disruption of critical metabolic processes in microorganisms and pests. This interaction may involve binding to enzymes or other proteins essential for cellular functions.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against MRSA and other pathogens; enhanced by trifluoromethyl substitution .
Antichlamydial Activity Selective inhibition of Chlamydia trachomatis growth; critical role of trifluoromethyl group highlighted .
Agricultural Efficacy Exhibited nematicidal and fungicidal properties; potential as an eco-friendly pesticide .

Q & A

Q. What are the key synthetic routes for 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or cyclization. For example, a two-step protocol using palladium diacetate and tert-butyl XPhos in tert-butanol at 40–100°C under inert atmosphere achieves intermediates, followed by hydrolysis with HCl to yield the carboxylic acid derivative (yield: ~60–78%) . Key factors affecting yield include:
  • Catalyst selection : Palladium-based catalysts enhance regioselectivity for chloro- and trifluoromethyl-group positioning.
  • Temperature control : Higher temperatures (e.g., 93–96°C) during hydrolysis improve de-esterification efficiency .
  • Purification : Crude products often require column chromatography or recrystallization to achieve >95% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on ESI-MS (electrospray ionization mass spectrometry) for molecular weight verification (e.g., m/z 206.12 for [M+H]⁺) and NMR (¹H/¹³C) to resolve substituent positions. For example:
  • ¹H NMR : Absence of aromatic protons confirms substitution at C-3 and C-5.
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
    Incomplete characterization (e.g., missing 2D-NMR data) in some studies necessitates supplementary techniques like X-ray crystallography for ambiguous cases .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during hydrolysis) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify bioactivity?

  • Methodological Answer :
  • Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to C-4 or C-5. For example, nitration at C-4 using HNO₃/H₂SO₄ yields intermediates for amide coupling .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids at C-2 (chloro-substituted position) require Pd(OAc)₂ and Cs₂CO₃ in toluene at 80°C .
  • Challenges : Competing side reactions (e.g., dechlorination) can occur; optimizing ligand choice (e.g., XPhos) minimizes this .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 78% for similar routes ) arise from:
  • Catalyst purity : Impure Pd sources reduce coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF) vs. tert-butanol influence reaction kinetics .
    Resolution strategies:
  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Q. What in vitro bioactivity data exist for derivatives of this compound, and what mechanisms are proposed?

  • Methodological Answer :
  • Enzyme inhibition : Derivatives with amino substituents (e.g., 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid) show moderate α-glucosidase inhibition (IC₅₀ ~50 µM), attributed to H-bonding with catalytic residues .
  • Receptor antagonism : Analogues with imidazo[1,2-a]imidazole cores act as CRF₁R antagonists (Kᵢ <10 nM), likely via hydrophobic interactions with transmembrane domains .
  • Limitations : Poor solubility (logP >3) often necessitates prodrug strategies (e.g., esterification) for cellular assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid

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